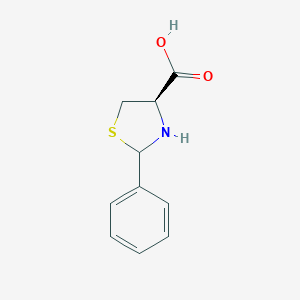

(4R)-2-phenylthiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451723 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196930-46-8 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Chemo- and Stereoselective Synthesis of (4R)-2-Phenylthiazolidine-4-Carboxylic Acid

[1][2][3]

Executive Summary

This technical guide details the synthesis of (4R)-2-phenylthiazolidine-4-carboxylic acid via the condensation of L-cysteine with benzaldehyde.[1][2][3] While the reaction is chemically straightforward, the stereochemical outcome at the C2 position is dynamic and solvent-dependent.[2][3] This monograph addresses the mechanistic drivers of the reaction, provides a high-yield experimental protocol, and analyzes the critical equilibrium between (2R,4R) and (2S,4R) diastereomers—a frequent source of confusion in spectral characterization.[1][2][3]

Key Application: This scaffold serves as a "prodrug" delivery system for L-cysteine, protecting the thiol group from premature oxidation while maintaining bioavailability for intracellular hydrolysis.[1][2][3]

Mechanistic Foundations

Reaction Pathway

The synthesis proceeds through a classic condensation-cyclization sequence.[2][3] The amine of L-cysteine attacks the carbonyl carbon of benzaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).[1][2][3] The free thiol group then performs an intramolecular nucleophilic attack on the imine carbon (C2), closing the five-membered ring.[1][3]

Unlike typical Robinson annulations, this cyclization is highly favored due to the nucleophilicity of the sulfur and the geometric proximity in the intermediate.[1][2][3]

Stereochemical Dynamics (The C2 Anomaly)

The stereocenter at C4 is fixed in the (R)-configuration, derived directly from L-cysteine.[1][2][3] However, the ring closure generates a new chiral center at C2.

-

Thermodynamic Equilibrium: The product exists as an equilibrium mixture of (2R,4R) (cis) and (2S,4R) (trans) diastereomers.[3]

-

Epimerization: In solution, particularly in polar aprotic solvents like DMSO, the ring can open and re-close, leading to epimerization at C2.[1][2]

-

Solid State: The product often crystallizes as a single diastereomer (typically the thermodynamically stable cis-isomer or a specific polymorph), but redissolving it for NMR often regenerates the mixture.[1][2][3]

Pathway Visualization

The following diagram illustrates the reaction flow from reagents to the diastereomeric equilibrium.

Figure 1: Reaction mechanism showing the divergence into diastereomers and their dynamic equilibrium in solution.

Experimental Strategy

Protocol Design

The standard protocol utilizes a buffered aqueous-ethanolic solvent system.[3] Sodium acetate (NaOAc) is critical; it acts as a mild base to neutralize the hydrochloride salt of L-cysteine, liberating the free amine for nucleophilic attack without generating a pH high enough to cause rapid oxidation of the thiol to cystine (disulfide).[1][2][3]

Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| L-Cysteine Hydrochloride | 1.0 | Substrate (Chiral Source) |

| Benzaldehyde | 1.1 | Electrophile |

| Sodium Acetate (NaOAc) | 1.1 | Buffer / HCl Scavenger |

| Ethanol / Water (1:1) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Preparation of Cysteine Solution:

-

Dissolve 10 mmol of L-cysteine hydrochloride in 15 mL of deionized water.

-

Add 11 mmol of Sodium Acetate (anhydrous or trihydrate) to the solution.[1][3] Stir until fully dissolved.

-

Observation: The solution should be clear. If a precipitate forms immediately, ensure the water volume is sufficient.[1]

-

-

Addition of Benzaldehyde:

-

Prepare a solution of 11 mmol benzaldehyde in 10 mL of Ethanol (95% or absolute).

-

Add the benzaldehyde solution dropwise to the aqueous cysteine solution under vigorous stirring at room temperature (20–25°C).

-

-

Reaction & Precipitation:

-

Stir the mixture for 4–6 hours.

-

A white to off-white precipitate will begin to form within 30–60 minutes.[3]

-

Optimization: For maximum yield, cool the flask in an ice bath (0–4°C) for the final 30 minutes of stirring.

-

-

Isolation:

-

Recrystallization (Optional):

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target thiazolidine.[1][2]

Characterization & Validation

Researchers often misinterpret the NMR spectra of this compound due to the presence of rotamers or diastereomers.[2]

1H NMR Analysis (DMSO-d6)

Expect to see signal doubling or complex multiplets due to the (2R)/(2S) equilibrium.[1]

-

C2-H (Methine): A diagnostic singlet or split peak around δ 5.5 – 5.9 ppm .[1][3] This proton is flanked by the N and S atoms, making it highly deshielded.[1]

-

C4-H (Alpha-proton): A multiplet or triplet around δ 3.8 – 4.2 ppm .[1][2][3]

-

C5-H (Methylene): Two multiplets around δ 3.0 – 3.3 ppm .[1]

-

Aromatic Protons: Multiplet in the δ 7.3 – 7.5 ppm range.[1][3]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Carboxylic Acid): Strong peak ~1720 cm⁻¹ (may shift if zwitterionic).[1][2][3]

-

C-S Stretch: Weak bands in the fingerprint region (600–800 cm⁻¹).[3]

Physical Properties[2][3]

Applications in Drug Development[2][3]

Prodrug Strategy

The thiazolidine ring acts as a "mask" for L-cysteine.[2][3] Free L-cysteine is rapidly oxidized to cystine in the bloodstream and has poor cell membrane permeability.[2][3]

-

Mechanism: Upon cellular uptake, the thiazolidine ring undergoes non-enzymatic hydrolysis (equilibrium reversal) or enzymatic oxidation (via proline oxidase), releasing free L-cysteine.[1][2][3]

-

Therapeutic Use: This mechanism is utilized to replenish intracellular glutathione (GSH) levels, offering protection against hepatotoxicity (e.g., acetaminophen overdose) and oxidative stress.[1][2][3]

Stability Data

References

-

Ratner, S., & Clarke, H. T. (1937).[1][3] The Action of Formaldehyde upon Cysteine.[1][2][3] Journal of the American Chemical Society, 59(1), 200–206.[1][3]

-

Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984).[1][2][3] 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1][2][3][6][7] Protection of mice against acetaminophen hepatotoxicity.[1][2][3][6][7] Journal of Medicinal Chemistry, 27(5), 591–596.[1][3]

-

Begum, N., et al. (2020).[1][2][3] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.[1][2][3]

-

Gyenis, K., et al. (2016).[1][2][3] Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine. Journal of Medicinal Chemistry (Contextual Citation for Stereochemistry).

Sources

- 1. pjps.pk [pjps.pk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. scienceasia.org [scienceasia.org]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stereochemistry of (4R)-2-Phenylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-2-Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound derived from L-cysteine, stands as a cornerstone in modern stereoselective synthesis. Its rigid, chiral scaffold has been extensively leveraged in the development of novel synthetic methodologies and as a precursor for biologically active molecules. This guide provides a comprehensive examination of the stereochemical intricacies of this molecule, from its synthesis and conformational analysis to its characterization and application. By elucidating the fundamental principles that govern its stereochemistry, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile chiral building block.

Introduction: The Significance of a Chiral Scaffold

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. (4R)-2-Phenylthiazolidine-4-carboxylic acid, often referred to as a thioproline derivative, has emerged as a molecule of significant interest due to its well-defined stereochemical architecture. Derived from the naturally occurring amino acid L-cysteine, it possesses a fixed (R) configuration at the C4 position. The introduction of a phenyl group at the C2 position via condensation with benzaldehyde creates a second stereocenter, leading to the formation of diastereomers.[1] Understanding and controlling the stereochemical outcome of this reaction is crucial for its subsequent applications.

This guide will delve into the critical aspects of the stereochemistry of (4R)-2-phenylthiazolidine-4-carboxylic acid, providing a foundational understanding for its strategic implementation in research and development.

The Genesis of Chirality: Synthesis and Stereochemical Control

The most prevalent and efficient synthesis of (4R)-2-phenylthiazolidine-4-carboxylic acid involves the nucleophilic condensation of L-cysteine with benzaldehyde.[2][3][4] This reaction is a classic example of thiazolidine ring formation and is the primary source of the molecule's stereochemical complexity.

Mechanism and Diastereoselectivity

The reaction proceeds through the initial formation of a Schiff base (imine) between the amino group of L-cysteine and the carbonyl group of benzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. This cyclization step establishes the new stereocenter at the C2 position.

The inherent chirality of L-cysteine at the C4 position influences the stereochemical outcome at C2, leading to the potential formation of two diastereomers: (2R,4R)-cis and (2S,4R)-trans. The ratio of these diastereomers can be influenced by reaction conditions such as solvent and pH.[1][5] It has been observed that in certain solvents like DMSO, the trans isomer may be favored, while in others like CDCl3, the cis isomer can be the major product.[1] This solvent-dependent equilibrium is a critical consideration for chemists aiming to isolate a specific diastereomer.

Experimental Protocol: Synthesis of (4R)-2-Phenylthiazolidine-4-carboxylic Acid

The following protocol provides a reliable method for the synthesis of this compound, adapted from established literature procedures.[2][3][6]

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Benzaldehyde

-

Sodium bicarbonate (or sodium acetate)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in distilled water.

-

Add sodium bicarbonate (or sodium acetate) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

In a separate flask, dissolve benzaldehyde in ethanol.

-

Add the ethanolic benzaldehyde solution to the aqueous L-cysteine solution with vigorous stirring.

-

Continue stirring at room temperature for several hours (typically 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The product will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualization of the Synthetic Pathway

Caption: Synthetic route to (4R)-2-phenylthiazolidine-4-carboxylic acid.

Unraveling the 3D Architecture: Conformational Analysis and Stereochemical Assignment

The biological activity and utility of (4R)-2-phenylthiazolidine-4-carboxylic acid as a chiral auxiliary are intrinsically linked to its three-dimensional structure. A thorough understanding of its conformational preferences is therefore essential.

Ring Conformation

The five-membered thiazolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The substituents at C2 and C4 will preferentially occupy pseudo-equatorial positions to reduce steric interactions. The cis and trans diastereomers will exhibit distinct conformational preferences, which can be probed using various spectroscopic techniques.

Spectroscopic and Chiroptical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation and determination of the diastereomeric ratio of 2-substituted thiazolidine-4-carboxylic acids.[2][7] The chemical shifts and coupling constants of the protons on the thiazolidine ring, particularly H2, H4, and the H5 methylene protons, are highly sensitive to the relative stereochemistry at C2 and C4.[2] For instance, the coupling constant between H2 and H4 can often distinguish between the cis and trans isomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules.[8][9][10] The CD spectrum of (4R)-2-phenylthiazolidine-4-carboxylic acid will show characteristic Cotton effects that are directly related to its absolute configuration.[11] By comparing the experimental CD spectrum with those of known compounds or with theoretically calculated spectra, the absolute configuration of the C2 stereocenter can be confidently assigned.[10] This technique is particularly valuable for confirming the enantiomeric purity of the starting L-cysteine and the stereochemical integrity of the final product.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a molecule.[12] It offers a detailed picture of the solid-state conformation, including bond lengths, bond angles, and torsional angles, which can be correlated with spectroscopic data obtained in solution.

Quantitative Data Summary

| Spectroscopic Parameter | (2R,4R)-cis Isomer | (2S,4R)-trans Isomer | Significance |

| ¹H NMR: J(H2-H4) (Hz) | Typically smaller | Typically larger | Differentiates diastereomers |

| ¹H NMR: δ(H2) (ppm) | Generally upfield | Generally downfield | Differentiates diastereomers |

| CD Spectrum | Specific Cotton effects | Mirror-image Cotton effects | Determines absolute configuration |

Note: Specific values can vary depending on the solvent and other experimental conditions.

Applications in Asymmetric Synthesis: A Versatile Chiral Auxiliary

The well-defined stereochemistry and conformational rigidity of (4R)-2-phenylthiazolidine-4-carboxylic acid make it an excellent chiral auxiliary and building block in asymmetric synthesis.

As a Chiral Auxiliary

By temporarily attaching this molecule to a prochiral substrate, it can effectively direct the stereochemical course of a subsequent reaction. The steric bulk of the phenyl group and the conformational constraints of the thiazolidine ring create a chiral environment that favors the formation of one enantiomer over the other. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

As a Chiral Ligand and Catalyst

Derivatives of (4R)-2-phenylthiazolidine-4-carboxylic acid can be synthesized to act as chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen and sulfur atoms of the thiazolidine ring, along with the carboxylate group, can coordinate to a metal center, creating a chiral catalyst that can induce high levels of enantioselectivity.

In the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and potential therapeutic agents.[13][14][15] Its rigid, chiral framework can be incorporated into larger molecules to impart specific three-dimensional features that are crucial for biological recognition and activity. For example, it has been used in the development of novel tyrosinase inhibitors.[14]

Conclusion: A Foundational Tool for Stereocontrolled Chemistry

(4R)-2-Phenylthiazolidine-4-carboxylic acid is more than just a chiral molecule; it is a testament to the power of stereochemistry in modern chemical synthesis. Its straightforward preparation, well-defined stereochemical features, and versatile applications have solidified its place as an indispensable tool for researchers and drug development professionals. A thorough understanding of its stereochemistry, from its synthesis to its conformational behavior, is the key to unlocking its full potential in the creation of novel, enantiomerically pure molecules with significant scientific and therapeutic value.

References

- Selective Chiroptical Sensing of D/L-Cysteine. (n.d.). Google Vertex AI.

- Selective chiroptical sensing of d/l-cysteine - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Disulfide stereochemistry. Conformations and chiroptical properties of L-cystine derivatives. (n.d.). Google Vertex AI.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.

- New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives : Synthesis and Characterization Using NMR Techniques and X-Ray Data. (n.d.). J-Stage.

-

ChemInform Abstract: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- l-Cysteine-induced chiroptical activity in assemblies of gold nanorods and its use in ultrasensitive detection of copper ions. (n.d.). RSC Publishing.

-

X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. (n.d.). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (2023). Molecules, 28(11), 4485. Retrieved February 21, 2026, from [Link]

-

New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. (2022). Molecules, 27(1), 235. Retrieved February 21, 2026, from [Link]

-

Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. (2016). Cogent Chemistry, 2(1), 1163881. Retrieved February 21, 2026, from [Link]

-

2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. (1984). Journal of Medicinal Chemistry, 27(5), 591-596. Retrieved February 21, 2026, from [Link]

-

Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2016). Chemical and Pharmaceutical Bulletin, 64(12), 1681-1692. Retrieved February 21, 2026, from [Link]

- Method for producing 2-substituted-thiazolidine-4-carboxylic acids. (n.d.). Google Patents.

-

ChemInform Abstract: Synthesis and Stereochemistry of New 1,3-Thiazolidine Systems Based on 2-Amino-2-(mercaptomethyl)propane-1,3-diol: 4,4-Bis(hydroxymethyl)-1,3-thiazolidines and c-5-Hydroxymethyl-3-oxa-7-thia-r-1. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. (2023). Organic & Biomolecular Chemistry, 21(43), 8721-8730. Retrieved February 21, 2026, from [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). International Journal of Molecular Sciences, 25(11), 5707. Retrieved February 21, 2026, from [Link]

-

New Chromophores for Organic Stereochemical Analysis by Exciton- Coupled Circular Dichroism. (n.d.). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. (2012). European Journal of Medicinal Chemistry, 49, 244-251. Retrieved February 21, 2026, from [Link]

-

Circular Dichroism (CD) Applications- Stereochemical assignment. (n.d.). Chiralabs. Retrieved February 21, 2026, from [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience, 12(3), 82. Retrieved February 21, 2026, from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pjps.pk [pjps.pk]

- 3. mdpi.com [mdpi.com]

- 4. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Selective chiroptical sensing of d/l-cysteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives : Synthesis and Characterization Using NMR Techniques and X-Ray Data [jstage.jst.go.jp]

- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

Technical Monograph: Biological Activities & Synthetic Logic of 2-Phenylthiazolidine-4-Carboxylic Acid Derivatives

Executive Summary

The 2-phenylthiazolidine-4-carboxylic acid (PTCA) scaffold represents a critical pharmacophore in medicinal chemistry, functioning as a bioisostere of proline with enhanced lipophilicity and metabolic stability. This guide analyzes the structural versatility of PTCA derivatives, detailing their synthesis via cyclocondensation and their multi-target biological profiles. Key focus areas include their efficacy as antimicrobial agents (specifically against biofilm-forming P. aeruginosa), their pro-apoptotic mechanisms in oncology (via the Bax/Bcl-2 mitochondrial pathway), and their utility as tyrosinase inhibitors.

Structural Basis & Synthetic Logic

The PTCA core is a five-membered saturated ring containing sulfur (position 1) and nitrogen (position 3).[1] Its biological potency is governed by the stereochemistry at C2 and C4, and the electronic nature of substituents on the C2-phenyl ring.

The Cyclocondensation Protocol

The synthesis is a classic nucleophilic heterocyclization between L-cysteine and substituted benzaldehydes. This reaction is thermodynamically favorable but sensitive to solvent conditions, which dictate the cis/trans diastereomeric ratio.

Synthetic Pathway & SAR Logic:

Figure 1: Synthetic route and Structure-Activity Relationship (SAR) mapping of PTCA derivatives.

Structure-Activity Relationship (SAR)[2]

-

C2-Position (Phenyl Ring): Electron-donating groups (EDGs) like -OH or -OMe at the para or ortho positions significantly enhance antioxidant activity (radical scavenging). Electron-withdrawing groups (EWGs) like -NO2 or -F often correlate with higher cytotoxicity against cancer cell lines.

-

N3-Position: Unsubstituted NH groups are susceptible to oxidation. Acylation (e.g., acetyl, benzoyl) improves stability and membrane permeability.

-

C4-Carboxylic Acid: Conversion to hydrazides or amides often increases antimicrobial potency by facilitating hydrogen bonding with bacterial enzymes.

Antimicrobial & Biofilm Eradication Profile

PTCA derivatives distinguish themselves not just by inhibiting bacterial growth, but by disrupting biofilm formation—a critical factor in antibiotic resistance.

Comparative Potency (Representative Data)

The following table summarizes the Minimum Inhibitory Concentration (MIC) trends observed in recent literature for various C2-substituted derivatives.

| Derivative (C2-Substituent) | Organism | Gram Status | MIC (µg/mL) | Activity Note |

| 4-NO2-phenyl | S. aureus | Positive | 12.5 - 25.0 | High potency; membrane disruption |

| 2,4-Cl-phenyl | P. aeruginosa | Negative | 50.0 - 100 | Moderate; significant biofilm reduction |

| 4-OH-phenyl | E. coli | Negative | >100 | Lower potency; hydrophilic limit |

| 4-OMe-phenyl | C. albicans | Fungal | 25.0 - 50.0 | Antifungal efficacy comparable to Fluconazole |

Mechanism: Biofilm Disruption

Research indicates that lipophilic PTCA derivatives (e.g., those with halogenated phenyl rings) penetrate the exopolysaccharide matrix of biofilms. Specifically, derivatives like Les-3166 have shown up to 58% eradication of P. aeruginosa biofilms at 100 µM concentrations [1].[2] This suggests a mechanism distinct from standard cell wall synthesis inhibition, likely involving the disruption of quorum sensing signaling pathways.

Oncology: Cytotoxicity & Apoptotic Pathways

In oncology, PTCA derivatives act as "programmed chemical weapons." They are particularly effective against solid tumors (Lung A549, Breast MCF-7) by triggering the intrinsic mitochondrial apoptotic pathway.

The Apoptotic Cascade

The primary mechanism of action involves the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to caspase activation.

Figure 2: Mechanism of Action (MoA) showing the mitochondrial apoptotic pathway triggered by PTCA derivatives.

Selectivity

A crucial advantage of PTCA derivatives is their differential toxicity. While compounds like Les-5935 show IC50 values around 15 µM in lung cancer cells (A549), they exhibit significantly lower toxicity toward normal human fibroblasts (BJ cell line), indicating a favorable therapeutic window [2].

Antioxidant & Tyrosinase Inhibition

Beyond cytotoxicity, these derivatives possess significant redox potential.

-

Antioxidant Activity: 2-(4-hydroxyphenyl) and 2-(4-methoxyphenyl) derivatives show high DPPH radical scavenging activity (IC50 ~18 µg/mL), comparable to ascorbic acid. The sulfur atom in the thiazolidine ring acts synergistically with phenolic hydroxyl groups to stabilize free radicals.

-

Tyrosinase Inhibition: Thiazolidine-4-carboxamides mimic the substrate of tyrosinase enzymes. By competing with tyrosine, they inhibit melanin biosynthesis, making them candidates for treating hyperpigmentation disorders [3].

Experimental Protocols

These protocols are designed for reproducibility and validation of the activities described above.

Protocol A: Synthesis of 2-Phenylthiazolidine-4-carboxylic Acid[4]

-

Reagents: L-Cysteine hydrochloride (10 mmol), Benzaldehyde (10 mmol), Sodium Acetate (12 mmol), Ethanol (95%), Distilled Water.

-

Procedure:

-

Dissolve L-Cysteine HCl in 20 mL distilled water. Add Sodium Acetate and stir until clear (buffers pH to ~6-7).

-

Dissolve Benzaldehyde in 20 mL Ethanol.

-

Add the aldehyde solution dropwise to the cysteine solution under vigorous stirring at room temperature (25°C).

-

Critical Step: Continue stirring for 6–12 hours. A white/pale yellow precipitate will form.

-

Filter the solid, wash with cold ethanol (2x) and ether (1x) to remove unreacted aldehyde.

-

Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

-

Validation: Check Melting Point (Lit: ~160°C for phenyl derivative) and IR (Look for NH stretch at 3400 cm⁻¹ and C-S stretch at 600-700 cm⁻¹).

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

-

Target: A549 or MCF-7 Cell Lines.[3]

-

Procedure:

-

Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treat cells with PTCA derivatives (dissolved in DMSO, final concentration <0.1%) at serial dilutions (1–100 µM).

-

Incubate for 48h at 37°C / 5% CO2.

-

Add 10 µL MTT reagent (5 mg/mL) to each well; incubate for 4h (formazan crystals form).

-

Remove media, dissolve crystals in 100 µL DMSO.

-

Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

References

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Source: National Institutes of Health (PMC) / MDPI URL:[Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Source: MDPI (Molecules) URL:[Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[4][Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link]

Sources

The Thiazolidine Scaffold: From Synthetic Architecture to Clinical Efficacy

[1]

Introduction: The Heterocyclic "Warhead"

The thiazolidine ring—a saturated 5-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—is more than a structural curiosity; it is a privileged scaffold in medicinal chemistry. While historically anchored by the penicillin nucleus (thiazolidine fused to a

For the drug developer, this scaffold represents a paradox. It is the engine behind the most potent insulin sensitizers known (the "glitazones"), yet it carries a "toxicity cliff" that has led to high-profile market withdrawals (e.g., Troglitazone). This guide moves beyond basic chemistry to dissect the causality of these effects, providing a rigorous roadmap for synthesizing, validating, and de-risking thiazolidine-based agents.

Module 1: Synthetic Architecture & SAR

The utility of the thiazolidine scaffold lies in its C-5 methylene position, which is highly acidic (

The Synthetic Protocol (Self-Validating System)

The following protocol is the industry standard for generating 5-arylidene-2,4-thiazolidinedione libraries. It is designed to be robust, minimizing side reactions like ring opening.

Objective: Synthesis of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione.

Reagents:

-

Thiazolidine-2,4-dione (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Quenching)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of thiazolidine-2,4-dione and 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Catalysis: Add 1 mmol of piperidine. Note: Piperidine acts as a base to deprotonate the C-5 position, generating the active carbanion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation Point: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water (50 mL) and acidify with glacial acetic acid to pH 4–5.

-

Why? Acidification ensures the product precipitates in its neutral form and removes residual piperidine.

-

-

Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

-

Purity Check: Melting point should be sharp (

).

-

Visualization: The Knoevenagel Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

Figure 1: The Knoevenagel condensation pathway for thiazolidine functionalization.[1][2][3][4] The critical step is the base-catalyzed deprotonation at C-5.

Module 2: Pharmacodynamics (The PPAR Master Switch)

The defining application of TZDs is the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

Mechanism of Action

-

Ligand Binding: The TZD enters the adipocyte nucleus and binds to the Ligand Binding Domain (LBD) of PPAR

. -

Heterodimerization: The activated PPAR

forms a complex with the Retinoid X Receptor (RXR). -

Cofactor Recruitment: The complex sheds corepressors (e.g., NCoR) and recruits coactivators (e.g., SRC-1).

-

Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, upregulating genes for fatty acid uptake (CD36, aP2) and adiponectin.

Visualization: PPAR Signaling Cascade

Figure 2: The molecular mechanism of TZD-induced insulin sensitization via nuclear receptor modulation.

Module 3: The Toxicity Cliff & De-Risking Strategies

The history of thiazolidines is marred by toxicity.[5] Understanding the structural basis of these adverse events is mandatory for modern development.

Comparative Toxicology

The toxicity is often "off-target," meaning it is unrelated to PPAR

| Drug | Primary Toxicity | Mechanism | Regulatory Status |

| Troglitazone | Hepatotoxicity (Idiosyncratic) | Quinone metabolite formation; Mitochondrial permeability transition (MPT) induction; BSEP inhibition. | Withdrawn (2000) |

| Rosiglitazone | Cardiovascular (MI/Heart Failure) | Fluid retention (PPAR | Restricted/Withdrawn in EU |

| Pioglitazone | Bladder Cancer (Potential) | Chronic irritation/crystal formation (debated); PPAR | Active (with warnings) |

De-Risking Protocol: Inverse Docking

To avoid the fate of Troglitazone, modern workflows employ Inverse Molecular Docking . Instead of docking one ligand to one target, the TZD candidate is docked against a database of ~67,000 human protein structures (PDB) to predict off-target binding (e.g., mitochondrial enzymes or bile salt transporters).

Module 4: Validated Experimental Workflow

For researchers characterizing a new thiazolidine derivative, the following in vitro assay is the gold standard for proving efficacy.

Protocol: PPAR Luciferase Transactivation Assay

This assay determines if your compound functionally activates the receptor, distinguishing agonists from antagonists.

Reagents:

-

HEK293 or COS-7 cells.

-

Plasmids:

-

pGAL4-PPARgamma-LBD (Chimeric receptor).

-

pUAS-Luc (Luciferase reporter driven by GAL4 binding site).

-

pRL-TK (Renilla luciferase for normalization).[6]

-

-

Controls: Rosiglitazone (Positive, 1

M), DMSO (Vehicle).[6]

Workflow:

-

Seeding: Plate cells at

cells/well in 24-well plates. -

Transfection: Co-transfect the three plasmids using Lipofectamine. Incubate for 4–6 hours.

-

Treatment: Replace media. Treat cells with the test compound (dose-response: 1 nM to 10

M) for 24 hours.-

Critical Step: Always include a "Rosiglitazone + Antagonist (GW9662)" well. If your compound's signal is blocked by GW9662, the effect is PPAR

-specific.

-

-

Lysis & Detection: Use a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence (Signal) and Renilla luminescence (Transfection efficiency).

-

Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine

.

Conclusion & Future Outlook

The thiazolidine scaffold remains a potent tool in the medicinal chemist's arsenal. The future lies not in "pure" PPAR

-

Dual Agonists (Glitazars): Targeting PPAR

/ -

4-Thiazolidinones: Exploiting the scaffold for anticancer activity (e.g., tubulin inhibition or anti-HER2 hybrids) and antimicrobials , moving completely away from the metabolic toxicity profiles of the glitazones.

By adhering to the rigorous synthesis and validation protocols outlined above, researchers can harness the efficacy of this ring system while navigating its historical safety challenges.

References

-

Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPARgamma).[7] Journal of Biological Chemistry.

-

Heng, F., et al. (2023). Multi-Targeting Anticancer Activity of a New 4-Thiazolidinone Derivative with Anti-HER2 Antibodies in Human AGS Gastric Cancer Cells.[8] MDPI Molecules.

-

Krovat, E. M., et al. (2021). Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol. International Journal of Molecular Sciences.

-

Bhat, A. R. (2018). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous media.[1] Journal of Materials and Environmental Science.

-

Indigo Biosciences. (2023). Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Reporter Assay System Technical Manual.

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmascholars.com [pharmascholars.com]

- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids via Cyclocondensation: Application Notes and Protocols

Introduction

2-Aryl thiazolidine-4-carboxylic acids represent a crucial class of heterocyclic compounds within medicinal chemistry. These structures are not only valuable intermediates for the synthesis of more complex bioactive molecules but also function as prodrugs of L-cysteine, which can enhance intracellular glutathione synthesis.[1] The fundamental synthesis involves a nucleophilic condensation reaction between L-cysteine and a variety of aromatic aldehydes.[1][2] This reaction typically results in a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[1] These compounds have garnered significant interest due to their broad pharmacological potential, including antiviral, antioxidant, and anticancer activities.[1][3]

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed protocols, mechanistic insights, and practical data for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.

Mechanistic Insights: The Chemistry of Ring Formation

The synthesis of the 2-aryl thiazolidine-4-carboxylic acid core proceeds through a well-established two-step cyclocondensation mechanism.[1] Understanding this process is critical for optimizing reaction conditions and predicting outcomes.

-

Formation of the Schiff Base (Imine): The reaction initiates with a nucleophilic attack by the primary amino group of L-cysteine on the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of a Schiff base, also known as an imine.[1] NMR studies using deuterated solvents have confirmed the presence of this imine intermediate.[4]

-

Intramolecular Cyclization: The second and final step involves an intramolecular nucleophilic attack by the thiol group (-SH) of the cysteine residue on the imine carbon. This attack leads to the closure of the five-membered thiazolidine ring, yielding the final product.[1] The stability of the resulting ring is influenced by the nature of the substituent at the 2-position.[4]

Caption: General mechanism for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.

Experimental Protocols

Two common and effective protocols for the synthesis of these compounds are presented below. The primary differences lie in the choice of solvent and reaction temperature. The selection of a specific protocol may depend on the reactivity of the chosen aromatic aldehyde and the desired reaction time.

Protocol 1: Synthesis in Ethanol at Room Temperature

This method is often preferred for its simplicity and mild reaction conditions. It is particularly suitable for aldehydes that are sufficiently reactive at ambient temperatures.

Materials:

-

L-cysteine (or L-cysteine hydrochloride)

-

Appropriate aromatic aldehyde

-

Ethanol

-

Sodium acetate (if using L-cysteine hydrochloride)

-

Distilled water

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

If using L-cysteine hydrochloride, dissolve it in distilled water and add sodium acetate to neutralize it.[2]

-

In a round-bottom flask, combine L-cysteine (1.0 eq) and the selected aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[1][5]

-

Stir the mixture vigorously at room temperature (25-30°C).[3]

-

The reaction progress can be monitored by the precipitation of the solid product.[1] The reaction is typically allowed to proceed for 24 hours.[2][3]

-

Once the reaction is complete, collect the precipitated solid by vacuum filtration.

-

Wash the collected product several times with cold ethanol or diethyl ether to remove any unreacted starting materials.[1][3]

-

Dry the product, for example, in a desiccator over anhydrous CaCl2.[3]

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a hot ethanol/water mixture.[3]

Protocol 2: Synthesis in Acidified Methanol under Reflux

This protocol is advantageous for less reactive aromatic aldehydes, as the elevated temperature and acidic catalyst accelerate the reaction rate.

Materials:

-

(R)-cysteine

-

Aromatic aldehyde

-

Methanol

-

Acid catalyst (e.g., concentrated HCl)

-

Reflux apparatus (condenser, round-bottom flask)

-

Heating mantle or oil bath

-

Magnetic stir plate and stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, prepare a solution of (R)-cysteine (1.0 eq) in methanol.

-

Add the aromatic aldehyde (1.0 eq) to the solution.

-

Carefully acidify the mixture with a catalytic amount of a suitable acid, such as concentrated HCl.[1][6]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours.[1][6] Reaction completion can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold methanol or another appropriate solvent to remove impurities.[1]

-

Dry the final product.

Caption: General experimental workflow for the synthesis.

Data Presentation: Representative Examples

The following table summarizes the synthesis of various 2-aryl thiazolidine-4-carboxylic acids, showcasing the versatility of the cyclocondensation reaction with different aromatic aldehydes.

| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid | 81% | [2] |

| 2 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid | 89% | [2] |

| 3 | Benzaldehyde | 2-Phenylthiazolidine-4-carboxylic acid | 87% | [2] |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid | 86% | [2] |

| 5 | Pyridine-4-carboxaldehyde | 2-(Pyridin-4-yl)thiazolidine-4-carboxylic acid | 79% | [2] |

Structural Characterization

Confirmation of the synthesized 2-aryl thiazolidine-4-carboxylic acids is typically achieved through a combination of spectroscopic methods.[2]

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides key diagnostic signals. A characteristic singlet for the proton at the C-2 position of the thiazolidine ring is typically observed between δ 5.0 and 5.9 ppm. The methylene protons at C-5 and the methine proton at C-4 often display complex splitting patterns (e.g., ABX system).[2][7]

-

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Expect to observe characteristic stretching vibrations for the N-H group (around 3400 cm⁻¹), the carboxylic acid O-H (broad, ~3300-3100 cm⁻¹) and C=O (~1690 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹).[2][7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound, with the molecular ion peak (M⁺) being a key identifier.[2]

Applications and Future Directions

The synthesized 2-aryl thiazolidine-4-carboxylic acids are versatile scaffolds with significant potential in drug discovery and development.[1] They have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including prostate cancer and melanoma.[8][9]

-

Antiviral Therapeutics: These compounds have been identified as potential inhibitors of influenza virus neuraminidase, an enzyme crucial for viral replication.[3][10]

-

Antioxidants: The thiazolidine ring system is associated with antioxidant properties, making these compounds candidates for combating diseases related to oxidative stress.[2][3]

-

Prodrugs of L-cysteine: By undergoing ring-opening under physiological conditions, these compounds can deliver L-cysteine, which is vital for replenishing glutathione levels and protecting against cellular damage, such as acetaminophen-induced hepatotoxicity.[11]

Further research can focus on expanding the library of these compounds by utilizing a broader range of substituted aromatic aldehydes and cysteine analogs to explore structure-activity relationships (SAR) and optimize their pharmacological profiles for specific therapeutic targets.

References

-

Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1629-1634. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. Retrieved from [Link]

-

Ito, S., et al. (2016). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Journal of Oleo Science, 65(12), 1025-1035. Retrieved from [Link]

-

ResearchGate. (n.d.). One pot synthesis for thiazolidine-4-one derivatives. Retrieved from [Link]

-

Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Retrieved from [Link]

-

Haribhai V. Desai College, Pune. (n.d.). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Retrieved from [Link]

-

Ratner, S., & Clarke, H. T. (1937). The action of formaldehyde on cysteine. Journal of the American Chemical Society, 59(1), 200-206. Retrieved from [Link]

-

Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(8), 2584-2588. Retrieved from [Link]

-

ResearchGate. (n.d.). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Retrieved from [Link]

- Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

-

Arif, M., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2465432. Retrieved from [Link]

-

Hassan, A. S., et al. (2014). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 7(1), 59-63. Retrieved from [Link]

-

Liu, Y., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 708-715. Retrieved from [Link]

-

Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 32(4), 257-275. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Possible Mechanism for Involvement of Cysteine in Aroma Production in Wine. Retrieved from [Link]

-

Al-Juboori, A. A., et al. (2018). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. International Journal of Engineering & Technology, 7(4.36), 723-728. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. Retrieved from [Link]

-

ChemRxiv. (n.d.). Cysteine Thioaldehydes: Photolytic Generation, Reactivity and Biological Implications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

-

International Journal of ChemTech Research. (2009). SYNTHESIS AND ANTIMICROBIAL STUDIES OF BIPHENYL-4- CARBOXYLIC ACID 2-(ARYL)-4-OXO-THIAZOLIDIN-3-YL – AMIDE. Retrieved from [Link]

-

Springer. (n.d.). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Retrieved from [Link]

-

MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved from [Link]

-

FASEB. (n.d.). Reaction of acetaldehyde with cysteine and its potential significance in alcoholic liver disease. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pjps.pk [pjps.pk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Using (4R)-2-phenylthiazolidine-4-carboxylic acid in asymmetric synthesis.

Application Note: (4R)-2-Phenylthiazolidine-4-carboxylic Acid in Asymmetric Synthesis

Executive Summary

(4R)-2-phenylthiazolidine-4-carboxylic acid is a chiral heterocycle derived from the condensation of L-cysteine and benzaldehyde. Structurally analogous to L-proline, it serves three critical functions in modern asymmetric synthesis:

-

Chiral Organocatalysis: It acts as a proline mimetic in asymmetric aldol and Michael addition reactions, leveraging the secondary amine and carboxylic acid for bifunctional catalysis.

-

Cysteine Protection (Pseudoprolines): It functions as a "masked" cysteine, locking the sulfhydryl and amine groups into a thiazolidine ring. This disrupts secondary structure aggregation (β-sheets) during Solid-Phase Peptide Synthesis (SPPS), improving coupling yields for difficult sequences.

-

Ligand Precursor: The scaffold is a precursor for N,S-ligands used in enantioselective metal-catalyzed hydrogenations and alkylations.

This guide provides validated protocols for its synthesis, purification, and application, emphasizing the control of diastereoselectivity at the C2 position.

Mechanism & Stereochemistry

The reaction between L-cysteine and benzaldehyde creates a new stereocenter at C2. While the C4 chirality is fixed by the L-cysteine precursor ((R)-configuration), the C2 position is governed by thermodynamic control.

-

Thermodynamic Product: The (2R, 4R) isomer is generally the thermodynamically stable product due to the cis-relationship reducing steric strain across the ring, though this is solvent-dependent.

-

Epimerization: The C2 position is labile; in solution, an equilibrium exists between the (2R,4R) and (2S,4R) diastereomers via a ring-opening/closing mechanism (Schiff base intermediate).

Pathway Visualization

Figure 1: Reaction pathway showing the condensation of L-Cysteine and Benzaldehyde, leading to thermodynamic selection of the (2R, 4R) isomer upon crystallization.

Protocol 1: Synthesis and Purification

Objective: Synthesize (4R)-2-phenylthiazolidine-4-carboxylic acid with high diastereomeric purity.

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (CAS: 7048-04-6)

-

Benzaldehyde (Freshly distilled recommended)

-

Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-Cysteine HCl (17.5 g, 100 mmol) in distilled water (100 mL).

-

Buffering: Add Sodium Acetate (12.3 g, 150 mmol) dissolved in water (50 mL) to buffer the solution to pH ~5–6. Note: Free amine generation is required for nucleophilic attack.

-

Addition: Add Benzaldehyde (10.6 g, 100 mmol) in Ethanol (100 mL) dropwise over 20 minutes while stirring vigorously at room temperature (20–25°C).

-

Reaction: The solution will initially be clear, then turn cloudy as the thiazolidine precipitates. Stir for 6–12 hours.

-

Critical Checkpoint: Do not heat reflux unless driving to a specific equilibrium; room temperature favors the precipitation of the stable diastereomer.

-

-

Isolation: Filter the white precipitate under vacuum.

-

Washing: Wash the filter cake with cold 50% aqueous ethanol (2 x 50 mL) and then diethyl ether (50 mL) to remove unreacted benzaldehyde.

-

Drying: Dry in a vacuum desiccator over P₂O₅ overnight.

Data Specification:

| Parameter | Specification |

| Appearance | White crystalline powder |

| Yield | 85 – 95% |

| Melting Point | 159 – 162°C (Dec) |

| Stereochemistry | Predominantly (2R, 4R) in solid state |

| Solubility | Soluble in DMSO, dilute acid/base; Poor in water |

Protocol 2: Application as Organocatalyst (Asymmetric Aldol)

Context: Similar to Proline, the secondary amine of the thiazolidine ring forms an enamine with ketones, while the carboxylic acid directs the incoming aldehyde via hydrogen bonding, inducing asymmetry.

Reaction: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde.

Procedure:

-

Catalyst Preparation: Use the synthesized (4R)-2-phenylthiazolidine-4-carboxylic acid (10-20 mol%).

-

Setup: In a vial, combine 4-Nitrobenzaldehyde (1.0 mmol) and the catalyst (0.1 mmol).

-

Solvent/Reactant: Add Acetone (2.0 mL) – Acetone acts as both solvent and reagent. Note: DMSO (0.5 mL) can be added if solubility is poor, but neat acetone often works best for this specific transformation.

-

Incubation: Stir at room temperature for 24–48 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 10 mL).

-

Analysis: Dry organic layer (MgSO₄), concentrate, and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H).

Expected Outcome:

-

Yield: >80%

-

ee (Enantiomeric Excess): Moderate to Good (60–85% depending on specific aldehyde). Note: Thiazolidines are often less enantioselective than Proline itself for simple aldols but superior for specific sterically demanding substrates.

Protocol 3: Pseudoproline Protection for SPPS

Context: In Solid-Phase Peptide Synthesis (SPPS), sequences containing Cysteine, Serine, or Threonine often suffer from aggregation (β-sheet formation). Converting Cysteine to a thiazolidine (Pseudoproline) introduces a "kink" in the peptide backbone (similar to Proline), disrupting aggregation and improving solvation.

Workflow Visualization:

Figure 2: The "Pseudoproline" strategy. The thiazolidine ring acts as a temporary structural disruptor during synthesis, then releases native Cysteine upon final acidic cleavage.

Protocol:

-

Insertion: Instead of coupling Fmoc-Cys(Trt)-OH, couple the pre-formed Fmoc-(4R)-2-phenylthiazolidine-4-carboxylic acid into the growing peptide chain.

-

Coupling Conditions: Use standard HATU/DIPEA activation. The secondary amine of the thiazolidine is more sterically hindered; double coupling (2 x 1 hr) is recommended.

-

Elongation: Continue peptide synthesis. The rigid thiazolidine ring prevents the growing chain from collapsing into insoluble aggregates.

-

Deprotection (Final):

-

Standard TFA Cleavage: High concentrations of TFA (95%) with scavengers (water/EDT) will open the thiazolidine ring, restoring the free Cysteine and removing the benzaldehyde moiety.

-

Note: If the 2-phenyl group is too stable, alternative aldehydes (like formaldehyde for thioproline) are sometimes used, but 2-phenyl offers specific steric shielding.

-

Troubleshooting & Stability

| Issue | Cause | Solution |

| Low Yield (Synthesis) | pH too low (amine protonated) or too high (carboxylate soluble). | Adjust pH to isoelectric point (~5.5) to maximize precipitation. |

| Diastereomeric Mixture | Rapid precipitation or wrong solvent. | Recrystallize from hot Ethanol. The (2R, 4R) isomer is typically less soluble. |

| Oxidation | Sulfur is prone to oxidation to sulfoxide. | Store under Nitrogen/Argon. Use degassed solvents. |

| Racemization | High temperature or strong base. | Avoid strong bases (NaOH) during workup; use mild bases (NaHCO₃). |

References

-

Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes.[1][2][3][4] Journal of Biological Chemistry, 114, 341-350. Link

-

Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227. Link

-

Guzman-Martinez, A., et al. (2016). Thiazolidine-based organocatalysts for the asymmetric aldol reaction.[5] Tetrahedron Letters, 57(44), 4908-4911. Link

-

Begum, N., et al. (2020).[1][2] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579.[1] Link

-

ChemicalBook. (2023).[6] Product Entry: (4R)-2-Phenylthiazolidine-4-carboxylic acid.[5][6][7][8]Link

Sources

- 1. pjps.pk [pjps.pk]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: High-Yield Synthesis and Functionalization of 2-(Substituted Phenyl)thiazolidine-4-carboxamide Scaffolds

Introduction & Scientific Context

The thiazolidine-4-carboxylic acid scaffold (thioproline) is a critical pharmacophore in medicinal chemistry, acting as a sulfur-containing bioisostere of proline. Its derivatives, particularly 2-(substituted phenyl)thiazolidine-4-carboxamides , have emerged as potent agents in drug discovery, exhibiting significant biological activities including EGFR kinase inhibition (anticancer), antimicrobial, and anti-inflammatory properties.[1]

Unlike the rigid planar structure of thiazoles, the saturated thiazolidine ring offers a non-planar, chiral scaffold that allows for specific stereochemical interactions with biological targets.[1] However, the synthesis of these molecules presents unique challenges, particularly regarding the stereoselectivity at the C2 position and the stability of the ring system against oxidation (to thiazoles) or hydrolysis (ring opening).[1]

This application note provides a robust, two-stage protocol for synthesizing these derivatives:

-

Condensation: Formation of the thiazolidine core via L-cysteine and substituted benzaldehydes.[2]

-

Amidation: Coupling of the core acid with diverse amines to generate the final carboxamide library.

Mechanistic Principles

The formation of the thiazolidine ring follows a condensation-cyclization pathway. Understanding this mechanism is vital for controlling the stereochemistry and yield.

Reaction Pathway[2][3][4][5][6][7][8]

-

Imine Formation: The amine group of L-cysteine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to form an imine (Schiff base) intermediate.

-

Cyclization (5-endo-trig/5-exo-trig): The thiol group performs an intramolecular nucleophilic attack on the imine carbon (C2).

-

Stereochemistry: This step creates a new chiral center at C2.[3] While L-cysteine fixes the C4 center as (

), the C2 position can be (

Figure 1: Mechanistic pathway for thiazolidine ring formation involving imine generation and sulfur cyclization.[1]

Experimental Protocol

Part A: Synthesis of the Thiazolidine-4-carboxylic Acid Core

This step establishes the heterocyclic ring. We utilize a buffered aqueous-ethanol system to maintain the zwitterionic state of cysteine while solubilizing the aldehyde.

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (

eq)[1] -

Substituted Benzaldehyde (

eq)[1] -

Sodium Acetate (

eq) or Sodium Bicarbonate ( -

Solvent: Ethanol:Water (1:1 v/v)[1]

Procedure:

-

Preparation: Dissolve L-Cysteine HCl (

mmol) in distilled water ( -

Addition: Dissolve the substituted benzaldehyde (

mmol) in Ethanol ( -

Reaction: Stir the mixture at Room Temperature (20-25°C) for 6–12 hours.

-

Note: Electron-withdrawing groups (e.g., -NO2) on the aldehyde accelerate the reaction, while electron-donating groups (e.g., -OMe) may require mild heating (40°C) or longer times.[1]

-

-

Isolation: The product usually precipitates as a white or off-white solid.

-

Purification: Recrystallize from hot Ethanol/Water (2:1).

Part B: Amidation to 2-(Substituted Phenyl)thiazolidine-4-carboxamide

Direct reaction of the acid with amines requires activation. We employ EDC/HOBt coupling to prevent racemization at C4 and ensure high yields.

Reagents:

-

Thiazolidine-4-carboxylic acid derivative (from Part A) (

eq)[1] -

Target Amine (e.g., aniline, benzylamine) (

eq)[1] -

EDC

HCl ( -

HOBt (

eq)[1] -

DIPEA (Diisopropylethylamine) (

eq)[1] -

Solvent: Anhydrous DMF or DCM

Procedure:

-

Activation: Dissolve the thiazolidine acid (

mmol) in anhydrous DMF ( -

Coupling: Add the target amine (

mmol) and DIPEA ( -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up:

-

Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Workflow Visualization

Figure 2: Step-by-step synthetic workflow from starting materials to final carboxamide derivative.[2][4][5][6]

Critical Process Parameters & Data

Substituent Effects on Yield (Part A)

The electronic nature of the benzaldehyde substituent significantly impacts the yield and reaction time of the condensation step.

| Substituent (R) | Electronic Effect | Reaction Time (h) | Typical Yield (%) | Notes |

| 4-NO2 | Strong EWG | 4 - 6 | 85 - 92 | Rapid precipitation; high purity. |

| 4-Cl / 4-F | Weak EWG | 6 - 8 | 80 - 88 | Standard conditions work well. |

| H (Phenyl) | Neutral | 8 - 10 | 75 - 82 | Baseline reactivity. |

| 4-OMe | Strong EDG | 12 - 24 | 60 - 70 | May require mild heating (40°C); reversible. |

| 2-OH | EDG + H-Bond | 10 - 12 | 70 - 75 | Ortho-OH can aid stereoselectivity via H-bonding. |

Troubleshooting Guide

-

Problem: Low Yield / No Precipitate.

-

Cause: Product is too soluble in ethanol or reaction reversed (hydrolysis).[1]

-

Solution: Evaporate ethanol, cool aqueous phase to 0°C. Check pH; ensure it is near the isoelectric point (~pH 5-6).

-

-

Problem: Oxidation to Thiazole.

-

Observation: Aromatization of the ring (loss of chirality).

-

Prevention:[1] Degas solvents with Nitrogen. Avoid prolonged exposure to air/light during stirring.

-

-

Problem: Epimerization.

Characterization Criteria (Self-Validation)

To validate the successful synthesis of the target 2-(substituted phenyl)thiazolidine-4-carboxamide , ensure the following spectral signatures are present:

-

1H NMR (DMSO-d6 or CDCl3):

-

C2-H Proton: A diagnostic singlet or doublet around

5.5 – 5.9 ppm . This confirms ring closure. -

C4-H Proton: A multiplet around

3.8 – 4.5 ppm . -

Amide NH: A broad singlet (exchangeable with D2O) around

8.0 – 9.5 ppm .[1] -

Diastereomers: You may observe two sets of signals.[3] The ratio indicates the cis/trans selectivity.

-

-

IR Spectroscopy:

References

-

Jagtap, R. M., et al. (2016).[1] Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate.[3] Cogent Chemistry. Link[1]

-

Gudipati, S., et al. (2011).[1] Synthesis and Biological Evaluation of Some New 2-Substituted Thiazolidine-4-Carboxylic Acid Derivatives. Journal of Pharmacy Research. Link

-

Bandyopadhyay, A., & Gao, J. (2016).[1][7] Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation.[7] Chemical Science. Link

-

Chavan, B. B., et al. (2022).[1] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives.[1][8] Molecules. Link

-

Hamad, N. S., et al. (2019).[1] Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Link

Sources

- 1. pjps.pk [pjps.pk]

- 2. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiazolidine Derivatives

Introduction: The Rationale for Antioxidant Profiling of Thiazolidine Derivatives

Thiazolidine derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Among these, their potential as antioxidant agents is of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1][4][5] Thiazolidine derivatives are thought to exert their antioxidant effects by scavenging these harmful free radicals, thereby mitigating cellular damage.[1][5]

This guide provides a comprehensive overview of the experimental setups for evaluating the antioxidant activity of novel thiazolidine derivatives. We will delve into the theoretical underpinnings of the most robust and widely adopted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. For each method, a detailed, step-by-step protocol is provided, accompanied by an explanation of the critical experimental parameters. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the antioxidant potential of their synthesized thiazolidine compounds.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of thiazolidine derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing its reactivity.[5][6] The resulting thiazolidine radical is often stabilized by resonance, rendering it less reactive and less likely to propagate the oxidative chain reaction. The specific structural features of the thiazolidine derivative, such as the presence of phenolic hydroxyl groups or other electron-donating substituents, significantly influence its antioxidant capacity.[2][4]

Visualizing the Antioxidant Mechanism

Caption: General mechanism of ROS scavenging by a thiazolidine antioxidant.

Pillar 2: Core Experimental Protocols

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant capacity, as different assays reflect various aspects of antioxidant action.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of antioxidants.[7][8] The stable free radical DPPH exhibits a deep violet color in solution, which is due to its unpaired electron.[8] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[3][8] The degree of discoloration is directly proportional to the radical scavenging activity of the tested compound.[3][8]

Caption: Step-by-step workflow for the DPPH antioxidant assay.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark, amber-colored bottle at 4°C.[7]

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the thiazolidine derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Serial Dilutions: From the stock solution, prepare a series of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) in the same solvent.

-